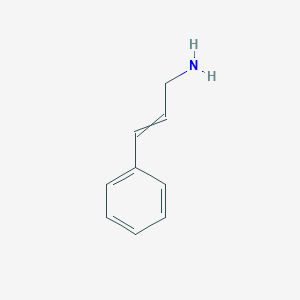
3-Phenylprop-2-en-1-amine
Übersicht
Beschreibung
3-Phenylprop-2-en-1-amine is a chemical compound that features an amino group attached to a styrene molecule. This compound is known for its versatility and is used in various applications, including polymer synthesis and as a building block in organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Phenylprop-2-en-1-amine can be synthesized through several methods. One common approach involves the reaction of styrene with formaldehyde and ammonia, resulting in the formation of aminomethyl styrene. This reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions .
Industrial Production Methods
In industrial settings, aminomethyl styrene is often produced using large-scale reactors where the reaction conditions are optimized for maximum yield and purity. The process involves continuous monitoring and adjustment of parameters such as temperature, pressure, and reactant concentrations to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
3-Phenylprop-2-en-1-amine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert aminomethyl styrene into different amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions typically involve reagents like halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield styrene oxides, while substitution reactions can produce a wide range of substituted styrene derivatives .
Wissenschaftliche Forschungsanwendungen
3-Phenylprop-2-en-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of various polymers and copolymers.
Biology: This compound derivatives are used in the development of biomaterials and drug delivery systems.
Industry: It is employed in the production of specialty chemicals, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of aminomethyl styrene involves its ability to undergo various chemical reactions due to the presence of the amino group. This functional group can interact with other molecules, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aminomethyl polystyrene: A polymeric form of aminomethyl styrene used in solid-phase peptide synthesis.
Benzylamine: A related compound with similar reactivity but different applications.
Poly(styrene-co-divinylbenzene): A copolymer that includes styrene units and is used in various industrial applications.
Uniqueness
3-Phenylprop-2-en-1-amine is unique due to its combination of the styrene backbone with an amino group, providing a versatile platform for chemical modifications and applications. Its ability to undergo a wide range of reactions makes it valuable in both research and industrial settings .
Eigenschaften
Molekularformel |
C9H11N |
|---|---|
Molekulargewicht |
133.19 g/mol |
IUPAC-Name |
3-phenylprop-2-en-1-amine |
InChI |
InChI=1S/C9H11N/c10-8-4-7-9-5-2-1-3-6-9/h1-7H,8,10H2 |
InChI-Schlüssel |
RDAFNSMYPSHCBK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C=CCN |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














